An In-depth Technical Guide to the NMR Spectral Analysis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
An In-depth Technical Guide to the NMR Spectral Analysis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, outlines a robust experimental protocol for data acquisition, and provides insights into the structural elucidation of this spirocyclic compound.
Introduction
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a bifunctional molecule featuring a spirocyclic core, a common motif in modern drug design aimed at exploring three-dimensional chemical space. The molecule incorporates a protected secondary amine within the spirocyclic system (a Boc-carbamate) and a primary amino group on the cyclohexane ring. Understanding the precise three-dimensional structure and confirming the chemical identity of such molecules is paramount in medicinal chemistry and drug discovery. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.
This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from structurally related compounds. Subsequently, a step-by-step experimental workflow for acquiring high-quality NMR data will be detailed, followed by a discussion on advanced 2D NMR techniques for unambiguous spectral assignment.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR data for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, this section provides a reasoned prediction of the expected ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar azaspirocyclic structures and the known effects of substituents on chemical shifts.[1][2]
Molecular Structure and Numbering
For clarity, the following IUPAC numbering will be used for the discussion of the NMR spectra:
Caption: Molecular structure of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit complex multiplets for the aliphatic protons of the two rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as by the rigid spirocyclic framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 - 3.6 | m | 4H | H2, H4 | Protons adjacent to the nitrogen of the carbamate are expected to be deshielded.[3] |
| ~2.8 - 3.0 | m | 1H | H8 | The proton on the carbon bearing the amino group will be shifted downfield. |
| ~1.8 - 2.0 | m | 2H | H7eq, H11eq | Axial and equatorial protons will have different chemical shifts due to the chair conformation of the cyclohexane ring. |
| ~1.4 - 1.7 | m | 8H | H1, H5, H7ax, H9, H10, H11ax | The remaining aliphatic protons of the piperidine and cyclohexane rings. |
| 1.46 | s | 9H | t-Bu | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[3] |
| ~1.2 (broad) | s | 2H | NH₂ | The chemical shift of the primary amine protons can vary and the signal is often broad. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on typical values for carbamates, amines, and cycloalkanes.[4][5]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C=O (Boc) | The carbonyl carbon of the carbamate group is highly deshielded.[6] |
| ~79 | C(t-Bu) | The quaternary carbon of the tert-butyl group.[3] |
| ~50 | C8 | The carbon atom attached to the primary amino group. |
| ~40 - 45 | C2, C4 | Carbons adjacent to the nitrogen of the piperidine ring. |
| ~35 | C6 (spiro) | The spiro carbon is a quaternary carbon in a unique chemical environment. |
| ~25 - 35 | C1, C5, C7, C9, C10, C11 | The remaining aliphatic carbons of the two rings. |
| 28.4 | CH₃ (t-Bu) | The three equivalent methyl carbons of the tert-butyl group.[3] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a systematic approach is required.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for nonpolar to moderately polar organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
¹H NMR :
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
¹³C NMR :
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
2D NMR Experiments for Structural Elucidation
For a molecule with significant signal overlap in the 1D spectra, 2D NMR experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings (J-couplings) and is crucial for tracing the connectivity of the proton spin systems within the two rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.
Caption: Experimental workflow for NMR analysis.
Conclusion
References
- French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- PubMed. (2005, April 15). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Supporting Information. (n.d.). Characterization Data of the Products.
- ResearchGate. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
